molecular formula C16H14O2 B13359607 3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

Cat. No.: B13359607
M. Wt: 238.28 g/mol
InChI Key: NTNMAAPPINSVLT-UHFFFAOYSA-N
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Description

3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one is an organic compound with the molecular formula C16H14O2. It is a member of the dibenzoa,dannulene family, characterized by a fused ring system with a methoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as substituted benzene derivatives.

    Formation of the Fused Ring System: The key step involves the formation of the dibenzoannulene ring system through cyclization reactions. This can be achieved using various cyclization agents and catalysts.

    Introduction of Functional Groups: The methoxy group and the ketone functional group are introduced through specific reactions, such as methylation and oxidation, respectively.

Industrial Production Methods

Industrial production of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one
  • 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium

Uniqueness

3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

14-methoxytricyclo[9.4.0.03,8]pentadeca-1(11),2,4,6,12,14-hexaen-9-one

InChI

InChI=1S/C16H14O2/c1-18-14-7-6-11-10-16(17)15-5-3-2-4-12(15)8-13(11)9-14/h2-9,15H,10H2,1H3

InChI Key

NTNMAAPPINSVLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)C3C=CC=CC3=C2)C=C1

Origin of Product

United States

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